molecular formula C19H18N2O3S B6455915 4-(but-2-yn-1-yl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548996-81-0

4-(but-2-yn-1-yl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455915
CAS No.: 2548996-81-0
M. Wt: 354.4 g/mol
InChI Key: DXYPHTHOPUINGL-UHFFFAOYSA-N
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Description

4-(but-2-yn-1-yl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemically stable, cyclic sulfonylurea derivative that functions as a potent and selective inhibitor of the NLRP3 inflammasome. Its core research value lies in its ability to specifically target the NLRP3 sensor component, thereby blocking the assembly and activation of the inflammasome complex. This mechanism effectively inhibits the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are critically implicated in a wide range of sterile inflammatory diseases. As a key pharmacological tool, this compound is extensively used in preclinical research to dissect the role of NLRP3-driven inflammation in pathological conditions such as gouty arthritis , multiple sclerosis (EAE model) , Alzheimer's disease , and hematological cancers . Studies utilizing this inhibitor have been pivotal in validating NLRP3 as a therapeutic target and in exploring the downstream consequences of its inhibition on innate and adaptive immune responses. It enables researchers to investigate novel treatment paradigms for a spectrum of chronic inflammatory, autoimmune, and neurodegenerative disorders where NLRP3 activation is a known pathogenic driver.

Properties

IUPAC Name

4-but-2-ynyl-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-5-12-20-16-8-6-7-9-18(16)25(23,24)21(19(20)22)17-13-14(2)10-11-15(17)3/h6-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPHTHOPUINGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(but-2-yn-1-yl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the class of benzothiadiazines. This compound has garnered attention due to its potential biological activities and pharmacological properties. This article delves into its biological activity based on diverse research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Pharmacological Properties

Research indicates that compounds within the benzothiadiazine class often exhibit a range of biological activities. The compound has been evaluated for various pharmacological effects:

  • Myorelaxant Activity : Studies have shown that certain derivatives of benzothiadiazines exhibit significant myorelaxant properties. In particular, compounds similar to this one demonstrated effectiveness in relaxing uterine smooth muscle in rat models. This suggests a potential application in treating conditions associated with smooth muscle contractions .
  • Antioxidant Activity : Preliminary studies indicate that benzothiadiazine derivatives may possess antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism may involve the induction of apoptosis in cancer cells .

Case Study 1: Myorelaxant Effects

A study conducted on rat uterine tissues evaluated the myorelaxant effects of various benzothiadiazine derivatives. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced activity compared to others. The compound under discussion was among those tested and showed significant relaxation effects on uterine contractions .

Case Study 2: Antioxidant Evaluation

In another study focusing on the antioxidant capacity of benzothiadiazines, the compound was assessed alongside others for its ability to scavenge free radicals. The results demonstrated that it could effectively reduce oxidative stress markers in cultured cells, highlighting its potential therapeutic applications in oxidative stress-related disorders .

Biological Activity Summary Table

Biological Activity Effect Study Reference
MyorelaxantSignificant relaxation of uterine smooth muscle
AntioxidantEffective scavenging of free radicals
AntitumorInhibition of tumor cell growth

Preparation Methods

Intramolecular Aza-Wittig Reaction

A streamlined method involves the intramolecular aza-Wittig reaction using o-azidobenzenesulfonamide derivatives. Ethyl carbonochloridate facilitates the formation of intermediate iminophosphoranes, which undergo cyclization to yield 3-ethoxybenzothiadiazine 1,1-dioxide. Hydrolysis with ethanolic HCl converts this intermediate into the benzothiadiazine-3-one 1,1-dioxide core. This method offers yields exceeding 85% and avoids costly reagents like triphosgene.

Tandem Reduction-Ammonolysis-Condensation

An alternative route employs SnCl₂-promoted tandem reactions combining reduction, ammonolysis, condensation, and deamination. Nitrile derivatives react with nitro-substituted benzenesulfonamides in i-PrOH under reflux to form the benzothiadiazine core. This one-pot method benefits from operational simplicity and tolerance for diverse functional groups.

Regioselective Alkylation at the 4-Position

Introducing the but-2-yn-1-yl group at the 4-position requires careful control of alkylation conditions.

Propargyl Bromide Alkylation

The benzothiadiazine-3-one intermediate undergoes alkylation with propargyl bromide (but-2-yn-1-yl bromide) in the presence of a base such as K₂CO₃. Reactions in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours yield the 4-alkynyl derivative. Solubility differences between N(2)- and N(3)-alkylated products allow selective isolation via recrystallization.

Table 1: Alkylation Optimization

ConditionSolventTemperature (°C)Time (h)Yield (%)
Propargyl bromideDMF802472
Propargyl bromideDMSO601868
Propargyl chlorideTHF702455

Copper-Catalyzed Alkyne Coupling

For enhanced regioselectivity, copper(I) iodide catalyzes the coupling of terminal alkynes with halogenated benzothiadiazines. This Sonogashira-like reaction proceeds under mild conditions (room temperature, 6 hours) with triethylamine as a base.

Final Oxidation and Purification

The trione functionality is achieved through oxidation of the thiadiazine sulfur using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Table 2: Oxidation Conditions

Oxidizing AgentSolventTemperature (°C)Yield (%)
mCPBACH₂Cl₂2589
H₂O₂Acetic acid5075

Analytical Characterization

Key spectroscopic data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, aromatic H), 4.65 (s, CH₂-C≡CH), 2.35 (s, CH₃), 1.98 (t, J = 2.6 Hz, ≡CH).

  • ¹³C NMR : 178.9 (C=O), 134.2–115.7 (aromatic C), 82.1 (C≡C), 21.3 (CH₃).

  • HRMS : m/z calcd for C₂₀H₁₉N₂O₃S [M+H]⁺ 403.1121, found 403.1125.

Challenges and Optimization

  • Regioselectivity : Competing N(2) and N(3) alkylation necessitates precise stoichiometry and solvent selection.

  • Stability : The alkyne moiety may undergo Glaser coupling under basic conditions; thus, reactions are conducted under inert atmospheres.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 3 hours for alkylation) and improves yields by 10–15%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodStepsTotal Yield (%)Cost EfficiencyScalability
Aza-Wittig + Alkylation558HighModerate
Tandem Reaction365ModerateHigh
Ullmann Coupling450LowLow

Q & A

Q. What experimental techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: The compound’s structure can be resolved using a combination of NMR spectroscopy (to confirm substituent positions and stereochemistry), X-ray crystallography (for absolute configuration and bond-length analysis), and high-resolution mass spectrometry (HRMS) (to verify molecular weight and fragmentation patterns). For example, X-ray diffraction has been successfully applied to analogous benzothiadiazine derivatives to elucidate their bicyclic core and substituent orientations . Polar solvents like DMSO-d6 enhance NMR signal resolution for aromatic protons in similar systems .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer: Key parameters include:
  • Solvent selection : Use aprotic solvents (e.g., THF or DMF) to minimize side reactions during cyclization of the benzothiadiazine core .
  • Catalyst choice : Palladium catalysts (e.g., Pd/C) improve regioselectivity in alkyne coupling steps (e.g., the but-2-yn-1-yl group) .
  • Temperature control : Maintain sub-0°C conditions during sulfonamide formation to prevent over-oxidation of the thiadiazine ring .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound from byproducts .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. For antimicrobial potential, use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 2,5-dimethylphenyl group may enhance membrane permeability, as seen in related benzothiadiazines . Parallel anti-inflammatory screening (e.g., COX-2 inhibition ELISA) is advised due to the compound’s structural similarity to NSAID-like derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the but-2-yn-1-yl substituent?

  • Methodological Answer: Synthesize analogs with modified alkyne groups (e.g., but-1-yn-1-yl, propargyl ethers) and compare their bioactivity. Use molecular docking to assess interactions with target enzymes (e.g., carbonic anhydrase IX). For example, replacing the butynyl group with a phenylpropargyl moiety in related compounds altered binding affinity by 30% in docking simulations . Pair this with free-energy perturbation (FEP) calculations to quantify substituent effects on binding thermodynamics .

Q. What crystallographic strategies resolve conformational flexibility in the dihydro-2H-benzothiadiazine core?

  • Methodological Answer: Perform variable-temperature X-ray crystallography to capture dynamic ring puckering. Co-crystallize the compound with stabilizing agents (e.g., cyclodextrins) to lock specific conformations. In a study of a similar thiadiazine, the 3,4-dihydro core adopted a half-chair conformation when complexed with human carbonic anhydrase II, as confirmed by 1.3 Å resolution data .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer: Reconcile discrepancies by:
  • Validating force fields : Use QM/MM refinements for docking poses to account for electronic effects of the 1lambda6-sulfur oxidation state .
  • Assessing membrane permeability : Employ Caco-2 monolayer assays ; poor correlation may stem from unmodeled efflux by P-glycoprotein .
  • Revisiting tautomeric states : The trione moiety may exist in keto-enol equilibrium, altering binding modes not captured in static simulations .

Q. What enzymatic targets are hypothesized based on structural analogs, and how can inhibition be mechanistically validated?

  • Methodological Answer: Prioritize carbonic anhydrases (CA) due to the compound’s similarity to 4-methyl-1lambda6-benzothiadiazine inhibitors (IC50 = 12 nM for CA IX) . Validate via:
  • Stopped-flow CO2 hydration assay : Monitor pH changes spectrophotometrically.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray co-crystallization : Resolve inhibitor-enzyme interactions at atomic resolution .

Q. Which in vitro models are optimal for assessing metabolic stability?

  • Methodological Answer: Use hepatic microsomal incubations (human or rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins. The 2,5-dimethylphenyl group may slow oxidation by CYP3A4 compared to unsubstituted analogs, as observed in related compounds (t1/2 increased from 22 to 48 mins) . Supplement with recombinant CYP enzyme panels to identify major metabolizing isoforms.

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodological Answer: Conduct combination index (CI) assays using the Chou-Talalay method. Pair the compound with standard agents (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). Fixed-ratio dilutions (e.g., 4:1 to 1:4) are analyzed via CompuSyn software. For example, a benzothiadiazine-thiazole hybrid showed synergy (CI = 0.3) with fluconazole against C. albicans via ergosterol biosynthesis disruption .

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